molecular formula C12H19NO5 B2430146 Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-32-7

Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Cat. No.: B2430146
CAS No.: 1273566-32-7
M. Wt: 257.28 g/mol
InChI Key: ZMNHADCKOZUFOT-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a complex chemical compound It plays significant roles in various scientific applications, particularly due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid can be synthesized through a series of organic reactions. The synthesis typically begins with a precursor compound, followed by a series of steps involving protection, ring-closing reactions, and functional group transformations. Key reaction conditions often involve specific temperature controls, pH adjustments, and the use of catalysts to optimize yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch processes. These methods ensure that the compound is produced in sufficient quantities for research and application purposes, while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's functional groups and enhancing its reactivity for various applications.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to ensure the desired products are obtained with high yield and purity.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can introduce new functional groups, further diversifying the compound's chemical portfolio.

Scientific Research Applications

Chemistry: In the field of chemistry, Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid serves as a versatile intermediate in the synthesis of complex molecules. It is often used in the development of new catalysts, ligands, and materials with unique properties.

Biology: Biologically, this compound is explored for its potential as a pharmacophore—a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biomolecules, aiming to develop new drugs with improved efficacy and reduced side effects.

Medicine: In medicinal research, the compound is studied for its potential therapeutic applications, such as in the treatment of diseases like cancer and neurodegenerative disorders. Its unique structure allows for the design of molecules that can selectively target disease-causing proteins and pathways.

Industry: Industrially, this compound is used in the production of high-performance materials, such as polymers and coatings. These materials benefit from the compound's reactivity and stability, leading to improved performance characteristics.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. These interactions often involve binding to target proteins or enzymes, leading to changes in their activity. The molecular targets and pathways vary depending on the specific application, but common themes include inhibition of enzymatic activity, modulation of protein-protein interactions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds might include other furo[2,3-c]pyrrole derivatives, each with distinct substituents and functional groups that affect their chemical behavior and applications.

List of Similar Compounds:
  • Hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid derivatives

  • Tert-butoxycarbonyl (Boc)-protected amino acids

  • Other furo[2,3-c]pyrrole compounds with varying side chains and functional groups

There you have it! This compound's unique structural attributes and diverse applications make it a compelling subject for scientific research across multiple disciplines. Intrigued?

Properties

CAS No.

1273566-32-7

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(3R,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1

InChI Key

ZMNHADCKOZUFOT-CIUDSAMLSA-N

SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.